molecular formula C7H17ClN2O B1443323 N-Butyl-2-(methylamino)acetamide hydrochloride CAS No. 262300-46-9

N-Butyl-2-(methylamino)acetamide hydrochloride

Cat. No.: B1443323
CAS No.: 262300-46-9
M. Wt: 180.67 g/mol
InChI Key: IQXHCZNXQGZSRM-UHFFFAOYSA-N
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Description

N-Butyl-2-(methylamino)acetamide hydrochloride (CAS 262300-46-9) is a high-purity chemical compound offered for scientific research and development. This amide derivative, with the molecular formula C7H17ClN2O and a molecular weight of 180.68 g/mol, is characterized by its SMILES structure: O=C(NCCCC)CNC. [H]Cl . The compound should be stored sealed in a dry environment at room temperature to maintain stability . As a building block, this compound is primarily valued in medicinal chemistry and organic synthesis for the construction of more complex molecules. Its structure, featuring both amide and secondary amine functional groups, makes it a versatile intermediate for developing potential pharmacologically active substances. It is strictly for research use and is not intended for diagnostic, therapeutic, or personal use. Researchers can access more identifiers, including the MDL number MFCD13562376, for precise tracking and documentation .

Properties

IUPAC Name

N-butyl-2-(methylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.ClH/c1-3-4-5-9-7(10)6-8-2;/h8H,3-6H2,1-2H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXHCZNXQGZSRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-Butyl-2-(methylamino)acetamide hydrochloride (NBMAA) is an organic compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

This compound is characterized by its amide functional group, featuring a butyl chain and a methylamino substituent. Its chemical formula is C7H16N2OC_7H_{16}N_2O, with a molecular weight of approximately 145.23 g/mol.

The biological activity of NBMAA is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may influence neurotransmitter release, particularly acetylcholine, which suggests potential implications in cognitive enhancement and neuroprotection.

Potential Mechanisms:

  • Enzyme Inhibition : NBMAA can bind to active sites on enzymes, inhibiting their activity or altering their function. This can lead to changes in cellular pathways and physiological responses.
  • Neurotransmitter Modulation : Studies indicate that NBMAA may affect synaptic transmission by modulating neurotransmitter systems, particularly in the context of acetylcholine release.

Biological Activities

Research has indicated several key biological activities associated with NBMAA:

  • Antimicrobial Properties : Preliminary studies suggest that NBMAA exhibits antimicrobial activity, making it a candidate for further investigation in infectious disease contexts.
  • Anti-inflammatory Effects : The compound has been studied for its potential anti-inflammatory properties, possibly through the inhibition of enzymes involved in inflammatory pathways.
  • Neuropharmacological Effects : Research indicates that NBMAA may have effects on cognitive functions due to its influence on neurotransmitter systems.

Case Studies and Research Findings

Several studies have explored the biological activity of NBMAA:

  • Study on Neurotransmitter Release : A study investigated the effects of NBMAA on acetylcholine release in neuronal cultures, demonstrating its potential to enhance synaptic transmission and cognitive functions.
  • Antimicrobial Activity Assessment : Another study evaluated the antimicrobial efficacy of NBMAA against various bacterial strains, showing promising results that warrant further exploration.

Comparative Analysis with Similar Compounds

To better understand the unique properties of NBMAA, a comparison with structurally similar compounds reveals distinct biological activities:

Compound NameStructure SimilarityNotable Biological Activity
N-Butyl-N-methyl-2-(methylamino)acetamideSimilar amide structureInvestigated for enzyme interactions
Acetamide derivativesVarying substituentsDiverse pharmacological profiles

Scientific Research Applications

Medicinal Chemistry Applications

N-Butyl-2-(methylamino)acetamide hydrochloride has shown potential in the development of therapeutic agents. Its structure allows it to interact with various biological pathways, making it a candidate for drug development targeting:

  • Inflammatory Diseases : The compound has been noted for its ability to modulate cellular pathways, which is crucial in treating inflammatory conditions. Research indicates that it can be part of compositions designed for the treatment or prevention of such diseases .
  • Drug Screening : The compound is utilized in high-throughput screening processes for new drug candidates, particularly in assessing their efficacy against specific biological targets .
  • Analgesic and Anxiolytic Effects : Preliminary studies suggest that derivatives of this compound may exhibit analgesic (pain-relieving) and anxiolytic (anxiety-reducing) properties, warranting further investigation into its pharmacological effects .

Biological Research Applications

The compound's utility extends into biological research, particularly in the following areas:

  • Cellular Pathway Modulation : It has been used to investigate various cellular mechanisms, including apoptosis (programmed cell death) and cellular signaling pathways, which are critical for understanding disease mechanisms .
  • Neuropharmacology : Research indicates that compounds similar to this compound may influence neurotransmitter systems, providing insights into potential treatments for neurological disorders .
  • Toxicological Studies : The compound is also relevant in toxicology for assessing the safety profiles of new chemical entities, particularly regarding skin sensitization and allergic responses .

Case Study 1: Anti-inflammatory Activity

A study published in the Canadian Patents Database highlighted the anti-inflammatory potential of this compound. The results indicated significant modulation of inflammatory markers in vitro, suggesting its potential as a therapeutic agent for conditions like rheumatoid arthritis .

Case Study 2: Drug Development Screening

In a recent screening assay, this compound was evaluated alongside other compounds for its effectiveness against a panel of cancer cell lines. The findings demonstrated promising cytotoxic effects, leading to further exploration as a candidate for anticancer therapy .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structure shares similarities with several acetamide derivatives, differing primarily in substituents and alkyl chain length. Key comparisons include:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Physicochemical Properties Reference ID
N-Isopropyl-2-(methylamino)acetamide HCl C₆H₁₅ClN₂O 166.65 Isopropyl group Room-temperature stable, irritant
N-(Furan-2-ylmethyl)-2-(methylamino)acetamide HCl C₈H₁₃ClN₂O₂ ~212.66* Furan-2-ylmethyl group High similarity (0.94) to target
2-(3-Chloro-4-hydroxyphenyl)-N-butylacetamide (Compound 15) C₁₃H₁₇ClN₂O₂ ~280.74* Chlorophenyl, butyl chain Moderate 17β-HSD2 inhibition

*Calculated based on structural similarity.

Key Observations :

  • Alkyl Chain Impact : The butyl chain in the target compound and Compound 15 enhances hydrophobicity compared to shorter chains (e.g., isopropyl in ). This may improve interactions with hydrophobic enzyme pockets .
  • Salt Forms: Hydrochloride salts (e.g., target compound and N-isopropyl analog) exhibit improved solubility over non-salt forms, critical for bioavailability .

Preparation Methods

Classical Synthetic Route via N-Butylamine and N-Methyl-2-chloroacetamide

Overview:
The most commonly reported method for synthesizing N-Butyl-2-(methylamino)acetamide hydrochloride involves the nucleophilic substitution reaction between N-butylamine and N-methyl-2-chloroacetamide.

Reagents and Conditions:

Reaction Mechanism:

  • The amine group of N-butylamine attacks the electrophilic carbon adjacent to the chlorine in N-methyl-2-chloroacetamide, displacing the chloride ion.
  • The base (NaOH) neutralizes the released HCl and drives the reaction to completion.
  • Acidification converts the free amide into its hydrochloride salt, enhancing solubility and stability.

Technical Details:

  • Molecular weight: approximately 180.67 g/mol
  • Purity of final product: typically >95%
  • Product form: white crystalline powder soluble in water

Industrial Adaptations:

  • Use of continuous flow reactors and automated systems to optimize yield and purity
  • Control of reflux time and temperature to maximize conversion and minimize by-products
Parameter Typical Value/Range
Molar ratio (amine:chloroacetamide) 1:1 to 1:1.1
Solvent volume 5-15 mL per gram of substrate
Reaction temperature Reflux temperature (~78°C for ethanol)
Reaction time 4-8 hours
Base concentration 5-20% aqueous NaOH
Purity of product >95%
Yield Typically 75-85%

Alternative Synthetic Routes Involving Amino Protection and Deprotection (Related Amide Analogues)

Although direct preparation of this compound is most common via the above method, insights from related amide hydrochlorides such as 2-amino-dimethyl acetamide hydrochloride provide advanced synthetic strategies that could be adapted.

Key Steps in Related Methods:

  • Amino Protection: Using tert-Butyl dicarbonate (Boc) to protect amino groups on glycine methyl ester hydrochloride under mild alkaline conditions (0–30 °C).
  • Aminolysis: Condensation of the Boc-protected intermediate with amines (e.g., dimethylaniline) under pressure (0.1–1.0 MPa) at moderate temperatures (30–60 °C) to form amides.
  • Deprotection and Salt Formation: Removal of Boc group under acidic conditions (e.g., HCl in ethanol) to yield the hydrochloride salt with high purity (>99%).

Advantages:

  • High overall yield (78–84%)
  • High purity (>99%) of final product
  • Mild reaction conditions and simple operations suitable for large-scale production
  • Environmentally friendly with minimal waste generation
Step Conditions Notes
Amino Protection Boc2O, alkali, 0–30 °C Protects amino group
Aminolysis Ether solvent, 30–60 °C, 0.1–1.0 MPa Forms amide bond
Deprotection & Salt Formation Acidic medium (HCl), 30–60 °C Removes Boc, forms hydrochloride salt

Potential Adaptation:
The protection-aminolysis-deprotection strategy could be adapted for N-butylamine derivatives to improve selectivity and purity, especially for complex or sensitive substrates.

Summary Table Comparing Preparation Methods

Aspect Direct Substitution Method Protection-Deprotection Method (Analogous)
Starting Materials N-butylamine, N-methyl-2-chloroacetamide Glycine methyl ester hydrochloride, Boc2O, amines
Reaction Conditions Reflux in ethanol/methanol, basic medium Mild temperatures, pressure-assisted aminolysis
Purity of Final Product >95% >99%
Yield 75-85% 78-84%
Scalability Industrially scalable with flow reactors Suitable for large-scale production
Environmental Impact Moderate (requires neutralization steps) Low waste generation, mild conditions
Complexity Relatively simple More steps but controlled and high purity

Research Findings and Practical Notes

  • The direct substitution method is well-established and widely used due to its simplicity and availability of reagents.
  • The reaction is sensitive to temperature and base concentration; optimization can improve yield and reduce impurities.
  • Acidification to form the hydrochloride salt is critical for isolating the compound in a stable, crystalline form.
  • The protection-deprotection strategy, while more complex, offers advantages in purity and environmental sustainability, which is valuable for pharmaceutical-grade production.
  • Continuous monitoring of reaction progress via chromatographic methods (HPLC, TLC) ensures high-quality product formation.
  • Solvent choice impacts reaction kinetics and product isolation; ethanol and methanol are preferred for their polarity and ease of removal.

Q & A

Q. What ethical guidelines apply to in vitro toxicity testing of this compound?

  • Methodological Answer : Adhere to OECD 423 (acute oral toxicity) and ISO 10993-5 (cytotoxicity) protocols. Use cell lines with institutional approval (e.g., HepG2 from ATCC). Document disposal per EPA guidelines (40 CFR 261) for hazardous waste, including neutralization before incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.